REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:7]([F:8])=[C:6]([CH:9]=[O:10])[C:5]([C:11]([F:14])([F:13])[F:12])=[N:4]1)[CH3:2].[BH4-].[Na+].O.C(OCC)C>CO>[CH2:1]([N:3]1[C:7]([F:8])=[C:6]([CH2:9][OH:10])[C:5]([C:11]([F:13])([F:12])[F:14])=[N:4]1)[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N1N=C(C(=C1F)C=O)C(F)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give rise
|
Type
|
CUSTOM
|
Details
|
to a reaction
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
WASH
|
Details
|
The resulting organic layer was washed with an aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The resulting solution was subjected to reduced pressure distillation
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1N=C(C(=C1F)CO)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 g | |
YIELD: PERCENTYIELD | 81.3% | |
YIELD: CALCULATEDPERCENTYIELD | 81.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |